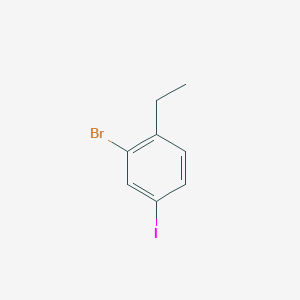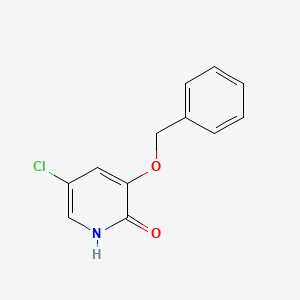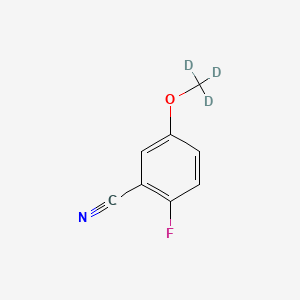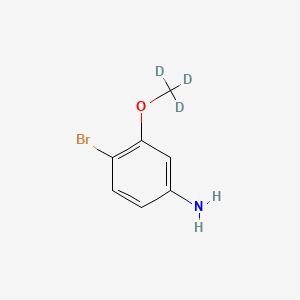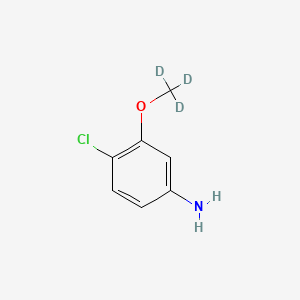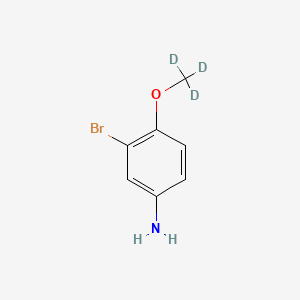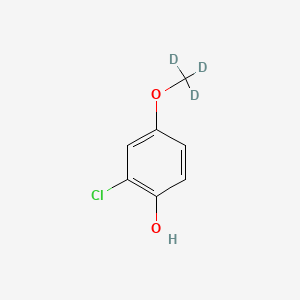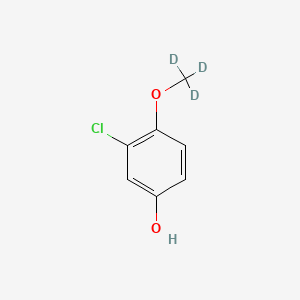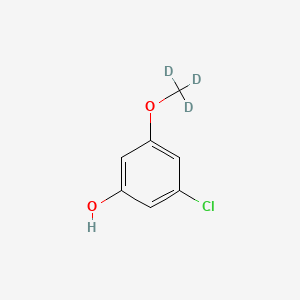
3-Chloro-5-(methoxy-d3)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(methoxy-d3)phenol is a chemical compound characterized by the presence of a chlorine atom, a trideuteriomethoxy group, and a phenol group. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, including reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(methoxy-d3)phenol typically involves the substitution of a hydrogen atom with a deuterium atom in the methoxy group of 3-Chloro-5-methoxyphenol. This can be achieved through a deuterium exchange reaction using deuterated reagents under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale deuterium exchange reactions, utilizing deuterated methanol and a suitable catalyst. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(methoxy-d3)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(methoxy-d3)phenol has several applications in scientific research:
Chemistry: Used as a labeled compound in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.
Medicine: Potential use in drug development and pharmacokinetic studies to understand the metabolism of deuterium-labeled drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(methoxy-d3)phenol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, which can slow down certain reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways, as it allows for the observation of intermediate steps and transient species.
Comparison with Similar Compounds
- 3-Chloro-5-methoxyphenol
- 3-Chloro-5-(trifluoromethoxy)phenol
- 3-Chloro-5-methylphenol
Comparison: 3-Chloro-5-(methoxy-d3)phenol is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This isotopic labeling provides distinct advantages in scientific research, particularly in studies involving reaction mechanisms and metabolic pathways. The presence of deuterium can alter the physical and chemical properties of the compound, leading to different reactivity and stability compared to its non-deuterated counterparts.
Properties
IUPAC Name |
3-chloro-5-(trideuteriomethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYZZFCAMPFOQ-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-ethyl-2-[(1Z)-1-(4-ethyl-3,5-dimethylpyrrol-2-ylidene)ethyl]-3,5-dimethylpyrrol-1-yl]-difluoroborane](/img/structure/B8134992.png)
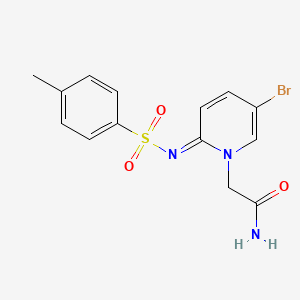
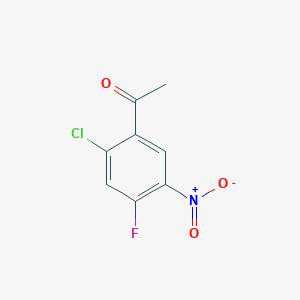
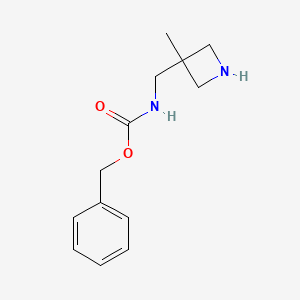
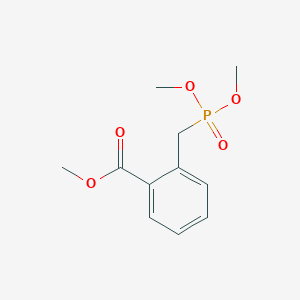
![diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane](/img/structure/B8135009.png)
